5-(2-Propen-1-yl)quinoline
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Overview
Description
“5-(2-Propen-1-yl)quinoline” is a derivative of quinoline . Quinoline is an aromatic nitrogen-containing heterocyclic compound . It has a molecular formula of C9H7N and is a weak tertiary base . It forms salts with acids and exhibits reactions similar to benzene and pyridine .
Synthesis Analysis
Quinoline can be synthesized from unknown methylanilines using the Skraup’s synthesis . This involves a sequence of reactions starting with the Michael (1,4-) addition of the aniline nitrogen to propenal, followed by electrophilic aromatic substitution, and subsequent dehydration and oxidation to give quinoline .Molecular Structure Analysis
Quinoline has a characteristic double-ring structure containing a benzene ring fused with a pyridine moiety . The molecular formula is C9H7N .Chemical Reactions Analysis
Quinoline exhibits chemical reactivity similar to the benzene and pyridine ring system as it undergoes nucleophilic and electrophilic substitution reactions .Mechanism of Action
Future Directions
Quinoline and its derivatives form an important class of heterocyclic compounds for new drug development . The emergence of bacterial resistance to the quinolones is a major factor that will determine the future clinical effectiveness of these agents . Therefore, intense investigation of mechanisms to either prevent or curtail resistance to quinolones is of prime importance to their future .
Properties
CAS No. |
475215-28-2 |
---|---|
Molecular Formula |
C12H11N |
Molecular Weight |
169.22 g/mol |
IUPAC Name |
5-prop-2-enylquinoline |
InChI |
InChI=1S/C12H11N/c1-2-5-10-6-3-8-12-11(10)7-4-9-13-12/h2-4,6-9H,1,5H2 |
InChI Key |
BHJDPQOAJYAFLK-UHFFFAOYSA-N |
Canonical SMILES |
C=CCC1=C2C=CC=NC2=CC=C1 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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